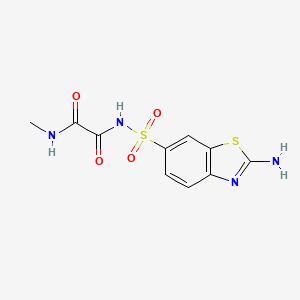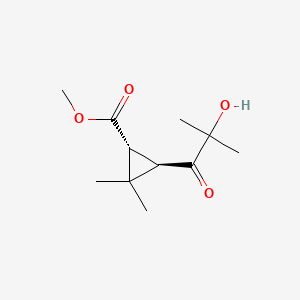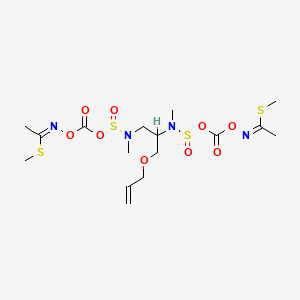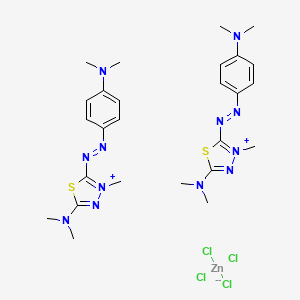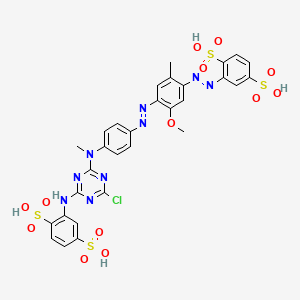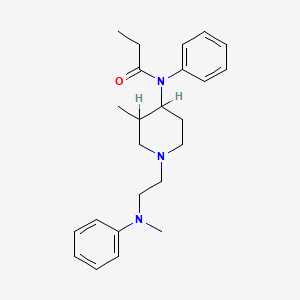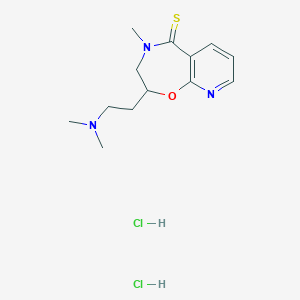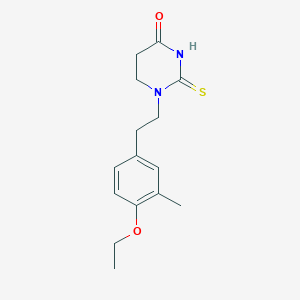
33,33,34,34,35,35,36,36,37,37,38,38,39,39,40,40,41,42,42,42-Icosafluoro-41-(trifluoromethyl)-2,5,8,11,14,17,20,23,26,29-decaoxodotetracontan-31-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Palm kernel acid is obtained from palm kernel oil, which is extracted from the seeds of the oil palm tree. The seeds are crushed, and the oil is extracted through pressing or solvent methods. The oil is then hydrolyzed with water, breaking it down into fatty acids and glycerol. The fatty acids, including palm kernel acid, are purified through neutralization, bleaching, and deodorization .
Chemical Reactions Analysis
Palm kernel acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form peroxides and other oxidation products.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo substitution reactions to form esters and other derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and catalysts for esterification reactions. Major products formed from these reactions include peroxides, alcohols, and esters.
Scientific Research Applications
Palm kernel acid has a wide range of scientific research applications:
Chemistry: It is used as a surfactant and emulsifier in various chemical formulations.
Biology: It is used in the study of lipid metabolism and as a component in cell culture media.
Medicine: It is used in the formulation of topical medications and as an excipient in pharmaceutical products.
Industry: It is used in the production of soaps, detergents, and other personal care products.
Mechanism of Action
Palm kernel acid exerts its effects primarily through its surfactant and emulsifying properties. It reduces the surface tension of liquids, allowing them to mix more easily. This property is utilized in various formulations to improve the stability and texture of products. The molecular targets and pathways involved include interactions with lipid bilayers and proteins in cell membranes.
Comparison with Similar Compounds
Palm kernel acid is similar to other fatty acids such as stearic acid, lauric acid, and coconut acid. it is unique in its specific composition and properties derived from palm kernel oil. Similar compounds include:
- Stearic acid
- Lauric acid
- Coconut acid
Palm kernel acid stands out due to its specific fatty acid profile and its widespread use in the cosmetic and personal care industries.
Properties
CAS No. |
93776-10-4 |
|---|---|
Molecular Formula |
C43H45F23O11 |
Molecular Weight |
1174.8 g/mol |
IUPAC Name |
33,33,34,34,35,35,36,36,37,37,38,38,39,39,40,40,41,42,42,42-icosafluoro-31-hydroxy-41-(trifluoromethyl)dotetracontane-2,5,8,11,14,17,20,23,26,29-decone |
InChI |
InChI=1S/C43H45F23O11/c1-22(67)2-3-23(68)4-5-24(69)6-7-25(70)8-9-26(71)10-11-27(72)12-13-28(73)14-15-29(74)16-17-30(75)18-19-31(76)20-32(77)21-33(44,45)35(47,48)37(51,52)39(55,56)41(59,60)40(57,58)38(53,54)36(49,50)34(46,42(61,62)63)43(64,65)66/h32,77H,2-21H2,1H3 |
InChI Key |
NFDIWGSYOGEYNO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCC(=O)CCC(=O)CCC(=O)CCC(=O)CCC(=O)CCC(=O)CCC(=O)CCC(=O)CCC(=O)CC(CC(C(C(C(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


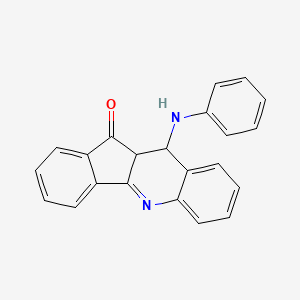
![N,N-diethyl-2-[[(1S,2R,5R)-1-methyl-4-propan-2-ylidene-2-bicyclo[3.1.0]hexanyl]oxy]ethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B12728648.png)
